1-Heptyl-2-octylcyclopentane
Description
1-Heptyl-2-octylcyclopentane is a bicyclic hydrocarbon characterized by a cyclopentane ring substituted with a heptyl (-C₇H₁₅) group at position 1 and an octyl (-C₈H₁₇) group at position 2. Its stereochemical configuration varies; for instance, (1S,2S)-1-heptyl-2-octylcyclopentane is known as prostane, a name derived from prostaglandins due to structural analogies with these hormone-like lipids . The compound’s molecular formula is C₂₀H₃₈, with a molar mass of ~278.5 g/mol. As a hydrocarbon, it lacks functional groups, rendering it relatively inert compared to oxygenated cyclopentane derivatives.
Properties
Molecular Formula |
C20H40 |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
UKVVPDHLUHAJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The absence of polar groups in 1-heptyl-2-octylcyclopentane results in lower solubility in polar solvents compared to hydroxyl- or ketone-containing analogs .
- Reactivity : Oxygenated derivatives (e.g., esters, ketones) exhibit higher chemical reactivity, enabling participation in condensation or oxidation reactions, unlike the inert hydrocarbon backbone of 1-heptyl-2-octylcyclopentane .
- Molecular Weight: Longer alkyl chains in 1-heptyl-2-octylcyclopentane contribute to a higher boiling point (~300–350°C estimated) compared to lighter derivatives like 2-cyclopentylcyclopentanone (BP ~200–220°C) .
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